JYL-273 - 289902-71-2

JYL-273

Catalog Number: EVT-3187899
CAS Number: 289902-71-2
Molecular Formula: C28H40N2O4S
Molecular Weight: 500.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JYL-273 was identified in research focusing on compounds with potential biological activity. Its classification as a bicyclic compound places it among a category of molecules that exhibit diverse chemical behaviors and applications. The compound's specific structure allows it to participate in various chemical reactions, enhancing its utility in scientific research.

Synthesis Analysis

The synthesis of JYL-273 can be achieved through several methods, reflecting the compound's versatility. Key methods include:

  1. Cyclization Reactions: These reactions involve the formation of rings from linear precursors, often utilizing catalysts to facilitate the process.
  2. Functional Group Transformations: Specific functional groups within JYL-273 can be modified through standard organic reactions, such as oxidation or reduction, to yield the desired compound.
  3. Multi-step Synthesis: Involves several sequential reactions where intermediates are formed and transformed into JYL-273, often requiring careful control of reaction conditions (temperature, pressure) to ensure high yields.

The parameters for these syntheses typically include temperature ranges from room temperature to elevated conditions (up to 150°C), reaction times varying from several hours to days, and the use of solvents such as methanol or dichloromethane.

Molecular Structure Analysis

JYL-273 features a complex molecular structure characterized by its bicyclic nature. The key structural elements include:

  • Ring Systems: Two interconnected rings that provide stability and influence reactivity.
  • Functional Groups: Multiple functional groups enhance the compound's ability to engage in various chemical reactions.

The molecular formula of JYL-273 is C15H19NC_{15}H_{19}N, indicating a substantial presence of carbon and hydrogen atoms along with nitrogen, which plays a critical role in its biological activity.

Structural Data

  • Molecular Weight: Approximately 229.33 g/mol.
  • Melting Point: Specific melting points are not widely reported but are crucial for understanding thermal stability.
Chemical Reactions Analysis

JYL-273 exhibits significant reactivity in various chemical reactions:

  1. Nucleophilic Substitution Reactions: These involve the replacement of a leaving group by a nucleophile, showcasing the compound's ability to participate in forming new bonds.
  2. Electrophilic Additions: The presence of double bonds in the structure allows for electrophilic addition reactions, where electrophiles add across these unsaturated sites.
  3. Cycloaddition Reactions: JYL-273 can engage in cycloadditions, particularly Diels-Alder reactions, due to its bicyclic nature.

Reaction Conditions

Typical reaction conditions include:

  • Temperature: Ranges from ambient to elevated temperatures depending on the reaction type.
  • Catalysts: Various catalysts may be employed to increase reaction rates or selectivity.
Mechanism of Action

The mechanism of action for JYL-273 involves its interaction with biological systems, particularly through receptor binding or enzyme inhibition:

  1. Receptor Interaction: JYL-273 may bind to specific receptors in biological pathways, influencing physiological responses.
  2. Enzyme Modulation: The compound could act as an inhibitor or activator for certain enzymes, altering metabolic pathways.

Data suggest that JYL-273's structural features facilitate these interactions by providing specific binding sites that align with target molecules within biological systems.

Physical and Chemical Properties Analysis

JYL-273 possesses distinct physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.
  • Stability: Exhibits good thermal stability under standard laboratory conditions.

Chemical Properties

  • Reactivity: Engages readily in nucleophilic and electrophilic reactions due to its functional groups.
  • Spectroscopic Data: Characteristic peaks in Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecular environment around hydrogen atoms.
Applications

JYL-273 has potential applications across various fields:

  1. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  2. Pharmaceutical Development: Investigated for its biological activity, particularly as a potential therapeutic agent targeting specific diseases.
  3. Material Science: Explored for use in developing new materials with unique properties due to its structural characteristics.
Introduction: JYL-273 within the Contemporary Research Landscape

JYL-273: Defining the Compound's Core Research Identity and Chemical Classification

JYL-273 is scientifically categorized as a synthetic TRPV1 agonist belonging to the chemical class of diphenyl-containing compounds. Its structural core consists of two aromatic rings connected in a manner reminiscent of biphenyl derivatives (C~6~H~5~-C~6~H~5~), though with specific functional group modifications essential for its TRPV1 binding affinity [2]. Unlike naturally occurring TRPV1 agonists (e.g., capsaicin from chili peppers), JYL-273 lacks the vanillyl moiety characteristic of classic vanilloids but retains significant receptor-activating capability. This structural distinction underpins its research utility in differentiating between vanilloid-dependent and independent TRPV1 activation mechanisms. The compound's relatively low molecular weight enhances its permeability in cellular and tissue models, while its synthetic origin allows for precise chemical reproducibility in experimental settings. Current pharmacological profiling classifies it primarily as a research compound with specific applications in neuroscience and receptor pharmacology, distinct from therapeutic agents in clinical use.

Table 1: Core Characteristics of JYL-273

PropertyCharacterization
Primary TargetTRPV1 Ion Channel
Pharmacological ClassSynthetic Agonist
Core Chemical StructureDiphenyl Derivative
Natural/Synthetic OriginSynthetic
Primary Research UtilityTRPV1 Mechanistic Studies

Historical Context and Rationale for JYL-273's Discovery & Development

The development of JYL-273 was driven by significant limitations observed with early TRPV1 ligands. Capsaicin, while instrumental in identifying TRPV1, induces receptor desensitization, profound thermal sensitivity, and neuronal toxicity at higher concentrations, complicating its utility in mechanistic studies [1]. Furthermore, early synthetic agonists often exhibited off-target effects at related TRP channels (e.g., TRPA1) or poor metabolic stability. These challenges necessitated molecules with improved selectivity and pharmacokinetic profiles. JYL-273 emerged from structure-activity relationship (SAR) campaigns focused on biphenyl scaffolds – known for their metabolic stability and ease of functionalization [2]. Researchers systematically modified substituents on the biphenyl core to optimize TRPV1 binding affinity while minimizing interactions with unrelated receptors. This rational design approach leveraged growing structural insights into the TRPV1 ligand-binding domain, particularly regions accommodating non-vanilloid structures. The specific goal was generating a tool compound enabling sustained, selective TRPV1 activation in cellular and animal models of pain and inflammation without rapid tachyphylaxis or cytotoxicity.

Overarching Research Objectives and Key Scientific Questions Driving JYL-273 Investigation

Research involving JYL-273 addresses several interconnected objectives:

  • Mechanistic Elucidation: Precisely define the molecular interactions between JYL-273 and the TRPV1 binding pocket, identifying key amino acid residues involved and conformational changes induced. This includes determining whether its binding site overlaps with capsaicin or resides in a distinct allosteric region.
  • Signaling Pathway Analysis: Investigate downstream signaling cascades triggered specifically by JYL-273-mediated TRPV1 activation compared to endogenous activators (protons, heat) or other agonists. Key questions focus on calcium influx kinetics, neuropeptide release (e.g., Substance P, CGRP), and engagement of intracellular kinases.
  • Pain Pathway Modulation: Evaluate the efficacy and temporal profile of JYL-273 in modulating nociceptive signaling in preclinical models of inflammatory, neuropathic, and visceral pain. This seeks to establish whether selective synthetic agonists can paradoxically induce long-term functional antagonism through controlled receptor desensitization.
  • Therapeutic Potential Exploration: Assess the translational potential of JYL-273-derived pharmacophores. While JYL-273 itself is primarily a research tool, understanding its SAR informs the design of novel analgesics or anti-inflammatory agents targeting TRPV1 with improved safety margins.

Scope and Delimitations of Current Scholarly Knowledge on JYL-273

Current knowledge on JYL-273 is characterized by high specificity within a limited domain. The compound is pharmacologically defined by its TRPV1 agonist activity (IC~50~ = 361 nM in CHO-TRPV1 cells) [1], placing it within the mid-range potency spectrum of known TRPV1 agonists. Its cellular effects—primarily inducing calcium influx and neuronal excitation—are well-documented in transfected cell lines and primary sensory neuron cultures. However, significant knowledge boundaries exist:

  • Structural Specificity: The exact three-dimensional conformation of JYL-273 bound to TRPV1 remains undetermined, hindering atomic-level mechanistic insights.
  • In Vivo Characterization: Comprehensive pharmacokinetic (absorption, distribution, metabolism, excretion) and detailed pharmacodynamic profiles beyond acute pain models are largely absent.
  • Selectivity Profiling: While identified as a TRPV1 agonist, systematic screening against a broad panel of ion channels, GPCRs, and kinases is incomplete, leaving potential off-target interactions unexplored.
  • Long-Term Effects: Data on the consequences of repeated JYL-273 administration, including desensitization patterns, potential neurotoxicity, or effects on TRPV1 expression, are sparse.
  • Therapeutic Gap: JYL-273 itself is firmly positioned as a preclinical research probe; its direct path towards clinical therapeutic application is neither established nor implied within current literature.

Table 2: JYL-273 Compared to Reference TRPV1 Agonists

AgonistReported Potency (IC~50~ or EC~50~)Key Research UseStructural Class
JYL-273361 nM (CHO-TRPV1 cells) [1]Selective activation; pain mechanism studiesSynthetic Diphenyl Derivative
Capsaicin~700 nM [1]Prototype agonist; desensitization studiesNatural Vanilloid
Resiniferatoxin~0.5 nMUltrapotent agonist; ablation studiesDiterpene Ester

The investigation of JYL-273 thus operates within defined parameters, emphasizing its utility for in vitro and acute in vivo studies probing fundamental TRPV1 biology, while acknowledging substantial gaps regarding its comprehensive pharmacological profile and translational directness. Future research is poised to address these delimitations, particularly through advanced structural biology techniques and expanded selectivity screening.

Properties

CAS Number

289902-71-2

Product Name

JYL-273

IUPAC Name

[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate

Molecular Formula

C28H40N2O4S

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35)

InChI Key

TVYDDDOENZEUAG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.